2,6-Bis(hydroxymethyl)naphthalene
Overview
Description
2,6-Bis(hydroxymethyl)naphthalene is an organic compound with the molecular formula C12H12O2. It is a derivative of naphthalene, featuring hydroxymethyl groups at the 2 and 6 positions of the naphthalene ring system. This compound is known for its white to light yellow powder appearance and is commonly used in various scientific research applications.
Mechanism of Action
Target of Action
It is known that the compound is used in the production of biodiesel and in the synthesis of fluorescent distyrylnaphthalene derivatives for bioapplications . This suggests that its targets could be related to these applications.
Mode of Action
2,6-Bis(hydroxymethyl)naphthalene interacts with its targets through its two hydroxyl groups and two methyl substituents . It is capable of accepting electrons from other molecules and will react with xylene to produce a neutral form . This property makes it useful for oxidation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Bis(hydroxymethyl)naphthalene can be synthesized through several methods, including the hydroxylation of naphthalene derivatives. One common approach involves the reaction of naphthalene with formaldehyde in the presence of a strong base, such as sodium hydroxide, under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactors where precise control of reaction parameters is maintained to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(hydroxymethyl)naphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkyl halides under appropriate conditions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or alkanes can be formed.
Substitution: Substituted naphthalenes or other derivatives may result from these reactions.
Scientific Research Applications
2,6-Bis(hydroxymethyl)naphthalene is utilized in various scientific research fields, including chemistry, biology, medicine, and industry. Its applications include:
Chemistry: As a building block for synthesizing more complex organic compounds.
Biology: In the study of enzyme inhibitors and other biological molecules.
Medicine: Potential use in drug development and as a precursor for pharmaceuticals.
Industry: Employed in the production of dyes, pigments, and other chemical products.
Comparison with Similar Compounds
1,4-Naphthalenediol
2,7-Dihydroxynaphthalene
1,8-Naphthalic anhydride
Properties
IUPAC Name |
[6-(hydroxymethyl)naphthalen-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-6,13-14H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFGHKDDKYEERH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CO)C=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472651 | |
Record name | 2,6-Bis(hydroxymethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5859-93-8 | |
Record name | 2,6-Bis(hydroxymethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the biocatalytic production of 2,6-Bis(hydroxymethyl)naphthalene unique?
A1: The research presented in the paper [] details a novel method for producing this compound from 2,6-dimethylnaphthalene. Unlike traditional chemical synthesis, this process utilizes a recombinant microorganism containing the enzyme Xylene monooxygenase. This enzyme catalyzes the specific oxidation of the methyl groups in 2,6-dimethylnaphthalene to their corresponding hydroxymethyl groups, resulting in the formation of this compound, as well as other valuable intermediates like 6-methyl-2-hydroxymethylnaphthalene, 6-methyl-2-naphthoic acid, and 2,6-naphthalenedicarboxylic acid. This biocatalytic approach offers potential advantages in terms of selectivity, environmental impact, and the ability to operate under milder reaction conditions compared to conventional chemical synthesis methods.
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